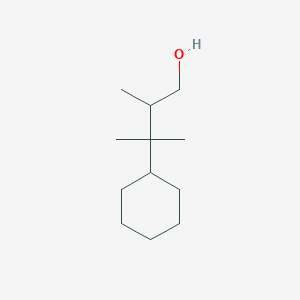

3-Cyclohexyl-2,3-dimethylbutan-1-ol

Descripción

3-Cyclohexyl-2,3-dimethylbutan-1-ol is a tertiary alcohol characterized by a cyclohexyl substituent attached to the third carbon of a branched butanol backbone. This structure confers unique physicochemical properties, including increased hydrophobicity due to the cyclohexyl group and steric hindrance from the two methyl groups at the 2- and 3-positions.

Propiedades

IUPAC Name |

3-cyclohexyl-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIGGULIBUDIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a cyclohexylmagnesium bromide reacts with 2,3-dimethylbutanone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclohexyl-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexyl-2,3-dimethylbutanone or cyclohexyl-2,3-dimethylbutanoic acid.

Reduction: Cyclohexyl-2,3-dimethylbutane.

Substitution: Cyclohexyl-2,3-dimethylbutyl chloride or cyclohexyl-2,3-dimethylbutyl amine.

Aplicaciones Científicas De Investigación

3-Cyclohexyl-2,3-dimethylbutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 3-Cyclohexyl-2,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexyl and methyl groups can affect the compound’s hydrophobic interactions, impacting its binding affinity and specificity.

Comparación Con Compuestos Similares

2,3-Dimethylbutan-1-ol

- Structure: Lacks the cyclohexyl group but shares the 2,3-dimethyl substitution on the butanol chain.

- Properties :

- Flavor Profile : Identified as an off-flavor compound (roasted onion) in wine fermentations, with concentrations slightly elevated in genetically engineered yeast hybrids .

- Volatility : Lower molecular weight (C₆H₁₄O, 102.18 g/mol) compared to 3-cyclohexyl-2,3-dimethylbutan-1-ol (C₁₂H₂₂O, 170.31 g/mol), resulting in higher volatility.

- Applications : Primarily studied in fermentation byproduct contexts rather than industrial synthesis.

3,3-Dimethylbutan-2-ol

- Structure : Features a geminal dimethyl group at the 3-position and a hydroxyl group at the 2-position.

- Synonym Diversity: Known as pinacolyl alcohol, a key intermediate in organophosphate synthesis (e.g., soman nerve agent) . Physicochemical Differences: The absence of a cyclohexyl group reduces steric bulk, enhancing reactivity in esterification or phosphorylation reactions compared to this compound.

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

- Structure: Shares a cyclobutanol core but differs in substituents (aminomethyl, methoxy-methylphenyl groups).

- Functional Group Impact: The aminomethyl group introduces basicity and hydrogen-bonding capacity, unlike the purely hydrophobic this compound.

Comparative Data Table

Key Research Findings

- Flavor Chemistry : The absence of a cyclohexyl group in 2,3-dimethylbutan-1-ol correlates with undesirable sensory profiles in beverages, whereas this compound’s bulkier structure may mitigate volatility and odor impact .

- Reactivity: 3,3-Dimethylbutan-2-ol’s role in organophosphate synthesis underscores the importance of hydroxyl group positioning and steric accessibility, a factor likely reduced in this compound due to its cyclohexyl hindrance .

- Regulatory and Safety Profiles : Compounds like 3,3-dimethylbutan-2-ol face stringent controls, suggesting that structural modifications (e.g., cyclohexyl addition) could alter regulatory categorization or toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.